molecular formula C22H24Cl2N4O3 B4982589 1-(3,4-dichlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine

1-(3,4-dichlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine

Cat. No.: B4982589
M. Wt: 463.4 g/mol
InChI Key: IXOIILPYVBYCFI-UHFFFAOYSA-N
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Description

1-(3,4-dichlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, also known as DNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DNPP belongs to the class of piperazine compounds that have been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 1-(3,4-dichlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating the activity of various neurotransmitters in the brain. This compound has been found to bind to the serotonin and dopamine receptors, which are known to play a crucial role in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are known to play a crucial role in the regulation of mood and behavior. This compound has also been found to reduce the levels of inflammatory cytokines such as TNF-α and IL-6, which are known to play a crucial role in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

1-(3,4-dichlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has several advantages for lab experiments. It is easy to synthesize and has a high yield and purity. Moreover, this compound has been found to exhibit a wide range of biological activities, which makes it a versatile compound for studying various diseases. However, this compound also has some limitations. It is a relatively new compound, and its safety profile and long-term effects are not fully understood.

Future Directions

1-(3,4-dichlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has several potential future directions. It can be further investigated for its potential therapeutic applications in various diseases such as cancer, depression, and anxiety. Moreover, this compound can be modified to improve its pharmacokinetic and pharmacodynamic properties. Furthermore, this compound can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-cancer activities. This compound has also been investigated for its potential use as an antidepressant and anxiolytic agent. Moreover, this compound has been found to exhibit anticonvulsant and analgesic activities. This compound has several advantages for lab experiments, such as its ease of synthesis and high yield and purity. However, its safety profile and long-term effects are not fully understood. This compound has several potential future directions, such as further investigation for its potential therapeutic applications and modification to improve its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of 1-(3,4-dichlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine involves the reaction of 4-nitro-3-(1-piperidinyl)aniline with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

1-(3,4-dichlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. This compound has also been investigated for its potential use as an antidepressant and anxiolytic agent. Moreover, this compound has been found to exhibit anticonvulsant and analgesic activities.

Properties

IUPAC Name

(3,4-dichlorophenyl)-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Cl2N4O3/c23-18-6-4-16(14-19(18)24)22(29)27-12-10-25(11-13-27)17-5-7-20(28(30)31)21(15-17)26-8-2-1-3-9-26/h4-7,14-15H,1-3,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOIILPYVBYCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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